molecular formula C21H19FN6O2S B11276147 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11276147
M. Wt: 438.5 g/mol
InChI Key: LKRFUBIKZXGHDB-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the pyrazole ring and the attachment of the fluorophenyl group. Common reagents used in these reactions include hydrazine, thioethers, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorophenyl)acetamide
  • **2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H19FN6O2S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H19FN6O2S/c1-12-6-5-7-13(10-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-9-4-3-8-14(15)22/h3-10H,11,23H2,1-2H3,(H,24,29)

InChI Key

LKRFUBIKZXGHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N

Origin of Product

United States

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